Acedoben

描述

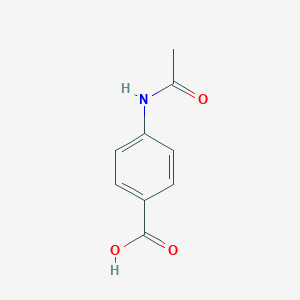

Structure

3D Structure

属性

IUPAC Name |

4-acetamidobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-6(11)10-8-4-2-7(3-5-8)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCXJEYYXVJIFCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Record name | P-ACETAMIDOBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19700 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29305-16-6 (hydrochloride salt) | |

| Record name | Acedoben [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5024392 | |

| Record name | Acedoben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-acetamidobenzoic acid appears as needles or off-white powder. (NTP, 1992), Off-white solid; [CAMEO] White powder, insoluble in water; [MSDSonline] | |

| Record name | P-ACETAMIDOBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19700 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Acetamidobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2484 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>26.9 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | SID85148691 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | P-ACETAMIDOBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19700 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.00000071 [mmHg] | |

| Record name | 4-Acetamidobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2484 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

556-08-1 | |

| Record name | P-ACETAMIDOBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19700 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Acetamidobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=556-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acedoben [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acedoben | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04500 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acedoben | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760374 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Acetamidobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4002 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-(acetylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acedoben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acedoben | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACEDOBEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04Z20NMK31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

493.7 °F (NTP, 1992) | |

| Record name | P-ACETAMIDOBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19700 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acedoben | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04500 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

The Core Mechanism of Acedoben: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acedoben, as a component of the immunomodulatory agent Inosine (B1671953) Acedoben Dimepranol (IAD), exhibits a dual mechanism of action characterized by potentiation of the host's immune response and a direct, albeit less understood, antiviral effect. This technical guide delineates the intricate molecular and cellular pathways influenced by Acedoben, presenting quantitative data from clinical and in vitro studies, detailed experimental protocols for key assays, and visual representations of the signaling cascades. The primary immunomodulatory action involves the enhancement of a T-helper 1 (Th1) type response, leading to increased production of pro-inflammatory cytokines, and the robust activation of Natural Killer (NK) cells. The direct antiviral effects are attributed to the inhibition of viral RNA and protein synthesis. This document serves as a comprehensive resource for understanding the multifaceted mechanism of Acedoben.

Immunomodulatory Mechanism of Action

Inosine Acedoben Dimepranol functions primarily as an immunomodulator, augmenting cell-mediated immunity, particularly in states of immunosuppression.[1][2] Its action is not on resting lymphocytes but rather enhances the response of lymphocytes already triggered by antigens or mitogens.[3] The core of its immunomodulatory effect is the induction of a Th1-dominant immune response and the significant enhancement of NK cell function.

T-Lymphocyte Modulation and Th1 Response

Acedoben, as part of IAD, significantly influences T-lymphocyte function. It promotes the maturation and differentiation of T-lymphocytes and potentiates lymphoproliferative responses.[1] This is achieved by modulating cytokine production, skewing the immune response towards a Th1 phenotype.

Key effects on cytokine production include:

-

Increased production of Th1-type cytokines:

-

Interleukin-2 (IL-2): IAD enhances the production of IL-2 and upregulates the expression of the IL-2 receptor, which is crucial for T-cell proliferation and activation.[4]

-

Interferon-gamma (IFN-γ): A significant increase in IFN-γ secretion is observed, a key cytokine in the antiviral response.[4][5]

-

Tumor Necrosis Factor-alpha (TNF-α): IAD potentiates the secretion of TNF-α.[5]

-

-

Decreased production of Th2-type cytokines:

This shift towards a Th1 response enhances the cellular immune response, which is critical for clearing viral infections.

Natural Killer (NK) Cell Activation

A prominent and rapid effect of IAD administration is the enhancement of Natural Killer (NK) cell activity.

The mechanisms of NK cell activation include:

-

Increased NK Cell Numbers: Clinical studies have demonstrated a rapid and sustained increase in the percentage of circulating NK cells (CD3-/CD56+) following IAD administration.[5][6]

-

Enhanced Cytotoxicity: IAD increases the cytotoxic activity of NK cells against target cells.[7]

-

Induction of NKG2D Ligands: A key molecular mechanism is the induction of NKG2D ligand expression on target cells. This makes virus-infected or tumor cells more recognizable and susceptible to NK cell-mediated killing through the NKG2D receptor.[7]

Direct Antiviral Mechanism of Action

While the immunomodulatory effects are well-documented, Acedoben also appears to exert a direct antiviral effect. This mechanism is thought to be secondary to its impact on the host's immune system but also involves interference with viral replication at the molecular level.[1]

The proposed direct antiviral mechanisms include:

-

Inhibition of Viral RNA Synthesis: The inosine component of IAD may inhibit the synthesis of phosphoribosyl pyrophosphate, an essential intermediate in purine (B94841) nucleotide synthesis. By blocking this pathway, it may impede the synthesis of viral RNA, which is often a more rapid process than host cell RNA synthesis.[1]

-

Interference with Viral Protein Synthesis: It has been suggested that IAD acts on the host cell's ribosomes, favoring the translation of cellular RNA over viral RNA. This may also introduce errors during viral RNA transcription, further hindering viral proliferation.[8] Recent studies suggest that inosine can cause ribosome stalling and context-dependent decoding during translation.[1]

Data Presentation

Quantitative Analysis of Lymphocyte Subsets

A clinical trial in healthy volunteers administered 1g of IAD four times daily for 14 days revealed significant changes in lymphocyte populations.[5][6][9]

| Lymphocyte Subset | Baseline (Mean % of Lymphocytes) | Post-Treatment (Day 14) (Mean % of Lymphocytes) | Key Observations |

| CD3+ T cells | 70.1 | 68.7 | No significant change. |

| CD4+ T-helper cells | 45.2 | 42.9 | A transient dip was observed. |

| CD19+ B cells | 9.8 | 10.5 | No significant change. |

| CD3-/CD56+ NK cells | 12.4 | 24.8 | An early and durable rise, effectively doubling the percentage.[5][6] |

| Tregs (FoxP3hi/CD25hi/CD127lo) | 1.5 | 1.8 | A transient spike was noted. |

| NKT cells (CD3+/CD56+) | 3.1 | 3.9 | No significant change. |

In Vitro Effect on Cytokine Production

Studies on human peripheral blood mononuclear cells (PBMCs) stimulated with phytohemagglutinin (PHA) have quantified the effect of Inosine Pranobex on cytokine secretion.[5][10]

| Cytokine | Culture Duration | Inosine Pranobex Concentration | % Change from Control (PHA alone) | Statistical Significance |

| TNF-α | 24 hours | 100 µg/mL | ~ +50% | p < 0.05 |

| TNF-α | 72 hours | 100 µg/mL | ~ +60% | p < 0.01 |

| IFN-γ | 72 hours | 100 µg/mL | ~ +40% | p < 0.05 |

| IL-10 | 24 hours | 100 µg/mL | ~ -40% | p < 0.01 |

| IL-10 | 72 hours | 100 µg/mL | ~ -50% | p < 0.01 |

| IL-2 | 72 hours | 100 µg/mL | Increased | Not always statistically significant in all studies. |

| IL-4 | 72 hours | 100 µg/mL | Decreased | Reported in vivo.[4] |

Experimental Protocols

In Vitro Stimulation of PBMCs for Cytokine Analysis

This protocol is designed to assess the effect of Acedoben on cytokine production by human lymphocytes.

1. Isolation of PBMCs:

- Dilute heparinized whole blood 1:1 with sterile phosphate-buffered saline (PBS).

- Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

- Aspirate the mononuclear cell layer (buffy coat) and transfer to a new tube.

- Wash the cells twice with PBS, centrifuging at 200 x g for 10 minutes for each wash.

- Resuspend the cell pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

- Determine cell viability and concentration using trypan blue exclusion and a hemocytometer.

2. Cell Culture and Stimulation:

- Adjust the PBMC concentration to 2 x 10^6 cells/mL in complete RPMI-1640 medium.

- Plate 1 mL of the cell suspension into each well of a 24-well culture plate.

- Add Phytohemagglutinin (PHA) to a final concentration of 5 µg/mL to the desired wells.[11]

- Add Inosine Pranobex at various final concentrations (e.g., 50, 100, 200 µg/mL) to the PHA-stimulated and unstimulated wells.

- Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 and 72 hours.[10]

3. Cytokine Measurement:

- After incubation, centrifuge the culture plates to pellet the cells.

- Collect the supernatants and store at -80°C until analysis.

- Quantify the concentrations of TNF-α, IFN-γ, IL-2, and IL-10 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

NK Cell Cytotoxicity Assay

This protocol measures the ability of NK cells, potentiated by Acedoben, to lyse target cells.

1. Effector Cell Preparation:

- Isolate PBMCs as described in protocol 4.1 to serve as the source of NK cells (effector cells).

- Pre-incubate the PBMCs with or without Inosine Pranobex at a desired concentration for a specified period (e.g., 24 hours) to assess its direct effect on NK cell activity.

2. Target Cell Preparation:

- Use a standard NK-sensitive target cell line, such as K562 cells.[12]

- Label the K562 cells with a fluorescent dye like Carboxyfluorescein succinimidyl ester (CFSE) for flow cytometry-based assays, or with Sodium Chromate (⁵¹Cr) for a chromium release assay.[12]

3. Co-culture and Cytotoxicity Measurement (Flow Cytometry Method):

- Co-culture the effector cells (PBMCs) with the CFSE-labeled K562 target cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1).[13]

- Incubate the co-culture for 4 hours at 37°C in a 5% CO2 incubator.[13]

- After incubation, add a viability dye, such as Propidium Iodide (PI) or 7-AAD, which will only enter and stain dead cells.[13]

- Analyze the samples by flow cytometry.

- Gate on the CFSE-positive target cells and quantify the percentage of PI/7-AAD-positive (dead) target cells.

- Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(% Experimental Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis)] * 100 (where Spontaneous Lysis is the percentage of dead target cells in the absence of effector cells).

Mandatory Visualizations

Signaling Pathways

Caption: Immunomodulatory signaling cascade of Acedoben.

Experimental Workflow

Caption: Workflow for in vitro analysis of Acedoben's effects.

Logical Relationships

Caption: Dual mechanism of Acedoben leading to viral clearance.

References

- 1. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inosine Pranobex - MeSH - NCBI [ncbi.nlm.nih.gov]

- 3. Immunological Activities of Isoprinosine Inhibition on Viral Infections in Human – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. Effect of isoprinosine on IL-2, IFN-gamma and IL-4 production in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 6. Inosine Acedoben Dimepranol promotes an early and sustained increase in the natural killer cell component of circulating lymphocytes: A clinical trial supporting anti-viral indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inosine pranobex - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Immunomodulatory effects of inosine pranobex on cytokine production by human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation of Human T cells with Phytohaemagglutinin (PHA) [protocols.io]

- 12. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | A Flow Cytometry-Based Whole Blood Natural Killer Cell Cytotoxicity Assay Using Overnight Cytokine Activation [frontiersin.org]

Acedoben in Immunomodulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acedoben, chemically known as 4-acetamidobenzoic acid, is a key component of the synthetic immunomodulatory agent Inosine (B1671953) Pranobex (IP), also referred to as Inosine Acedoben Dimepranol (IAD). While the immunomodulatory effects are attributed to the synergistic action of the entire compound, this guide delves into the core mechanisms and experimental evidence surrounding the role of this formulation in modulating the immune response. Inosine Pranobex has demonstrated a consistent ability to enhance cell-mediated immunity, primarily by promoting a Th1-type response. This is characterized by the increased proliferation and activity of Natural Killer (NK) cells and T-lymphocytes, alongside a shift in cytokine production towards a pro-inflammatory profile. This document provides a comprehensive overview of the quantitative effects on immune cells, detailed experimental protocols for key assays, and a visualization of the implicated signaling pathways.

Core Mechanism of Action

Inosine Pranobex, containing Acedoben, exerts its immunomodulatory effects through a multi-faceted approach. It is understood to restore deficient or dysfunctional cell-mediated immunity by evoking a Th1-type response.[1][2] This initiates T-lymphocyte maturation and differentiation and potentiates lymphoproliferative responses.[1][2] The primary mechanism involves the enhancement of host immune responses, with antiviral effects considered secondary to this immunopotentiation.[1] Studies suggest that IP stimulates the production of pro-inflammatory cytokines such as IL-2 and IFN-γ, which in turn activate T-lymphocytes and enhance the cytotoxic activity of NK cells.[1][3][4] A key aspect of its mechanism involves the metabolic activation of target cells, leading to an increased expression of NKG2D ligands, which makes them more susceptible to NK cell-mediated killing.

Quantitative Effects on Immune Cell Populations

Clinical and in-vitro studies have provided quantitative data on the effects of Inosine Pranobex on various lymphocyte subsets. A notable and consistent finding is the significant increase in the Natural Killer (NK) cell population.

| Immune Cell Subset | Treatment Group | Dosage | Duration | Key Findings | Reference |

| Natural Killer (NK) Cells (CD3-/CD56+) | Healthy Volunteers (n=10) | 1g, four times daily | 14 days | An early and sustained rise in NK cells as a percentage of total peripheral blood lymphocytes was observed. For half of the cohort, this increase was seen within 1.5 hours of the first dose. By Day 5, all but one volunteer showed higher NK cell percentages, with some experiencing a doubling or greater. | [3] |

| T-helper (CD4+) Cells | Healthy Volunteers (n=10) | 1g, four times daily | 14 days | A transient dip in the T-helper cell fraction was noted. | [3] |

| Regulatory T (Treg) Cells (FoxP3hi/CD25hi/CD127lo) | Healthy Volunteers (n=10) | 1g, four times daily | 14 days | A transient spike in the Treg fraction was observed. | [3] |

| Total T-lymphocytes (T-11) and T-helper Cells (T-4) | Immunodepressed Males with PGL (n=21) | 3 g/day | 28 days | A significant increase in total T-lymphocytes and the percentage of T-helper cells was observed. These effects were delayed, peaking 2 months after treatment cessation. | [4] |

Modulation of Cytokine Production

Inosine Pranobex has been shown to modulate the production of cytokines, favoring a Th1-dominant response, which is crucial for effective cell-mediated immunity against viral infections and malignancies.

| Cytokine | Cell Type | Stimulation | Inosine Pranobex Concentration | Incubation Time | Effect | Reference |

| TNF-α | Human peripheral blood lymphocytes | Phytohemagglutinin (PHA) | 50, 100, 200 mg/L | 24 and 72 hours | Significant enhancement of secretion. | [5] |

| IFN-γ | Human peripheral blood lymphocytes | Phytohemagglutinin (PHA) | 50, 100, 200 mg/L | 72 hours | Significant enhancement of secretion. | [5] |

| IL-10 | Human peripheral blood lymphocytes | Phytohemagglutinin (PHA) | 50, 100, 200 mg/L | 24 and 72 hours | Dose-dependent suppression of production. | [5] |

| IL-2 | Mitogen- or antigen-activated cells | Mitogens/Antigens | Not specified | Not specified | Increased production. | [1] |

| IL-4 | Mitogen-stimulated cells | Mitogens | Not specified | Not specified | Decreased production. | [1] |

| IL-5 | Mitogen-stimulated cells | Mitogens | Not specified | Not specified | Decreased production. | [1] |

Experimental Protocols

Lymphocyte Proliferation Assay (³H-Thymidine Incorporation)

This assay measures the proliferation of lymphocytes in response to a mitogen, such as Phytohemagglutinin (PHA), by quantifying the incorporation of a radioactive nucleoside (³H-thymidine) into newly synthesized DNA.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with L-glutamine and 5% human AB serum

-

Phytohemagglutinin (PHA-M)

-

Inosine Pranobex

-

³H-thymidine

-

96-well culture plates

-

Cell harvester

-

Scintillation counter

Procedure:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells and resuspend them in complete culture medium to a concentration of 1 x 10⁶ cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Add 50 µL of PHA-M solution (final concentration, e.g., 5 µg/mL) to the appropriate wells.

-

Add 50 µL of various concentrations of Inosine Pranobex to the test wells. Control wells should receive 50 µL of medium.

-

Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.

-

Pulse the cells by adding 1 µCi of ³H-thymidine to each well.

-

Incubate for an additional 18-24 hours.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the degree of lymphocyte proliferation.

Natural Killer (NK) Cell Cytotoxicity Assay (Flow Cytometry-Based)

This method assesses the ability of NK cells to lyse target cells. It utilizes fluorescent dyes to distinguish between live and dead target cells.

Materials:

-

Effector cells: Isolated NK cells or PBMCs

-

Target cells: K562 cell line (a human erythroleukemic line sensitive to NK cell lysis)

-

Carboxyfluorescein succinimidyl ester (CFSE) for labeling target cells

-

7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI) for viability staining

-

Complete culture medium

-

96-well U-bottom plates

-

Flow cytometer

Procedure:

-

Target Cell Labeling:

-

Resuspend K562 cells at 1 x 10⁶ cells/mL in serum-free medium.

-

Add CFSE to a final concentration of 1 µM and incubate for 15 minutes at 37°C.

-

Quench the labeling reaction by adding an equal volume of fetal bovine serum (FBS) and wash the cells twice with complete medium.

-

Resuspend the labeled target cells at 1 x 10⁵ cells/mL.

-

-

Assay Setup:

-

Isolate effector cells (NK cells or PBMCs).

-

Co-culture effector and target cells in a 96-well plate at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).

-

Include control wells with target cells only (spontaneous death) and target cells with a lysis agent (e.g., Triton X-100) (maximum death).

-

-

Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.

-

Staining and Analysis:

-

Add 7-AAD or PI to each well to stain dead cells.

-

Acquire the samples on a flow cytometer.

-

Gate on the CFSE-positive target cell population and quantify the percentage of 7-AAD or PI-positive (dead) cells.

-

Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(% Experimental Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis)] * 100

-

Cytokine Level Measurement (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as cytokines.

Materials:

-

Supernatants from cultured lymphocytes (as prepared in the lymphocyte proliferation assay)

-

Cytokine-specific ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

-

96-well ELISA plates

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Assay diluent (e.g., PBS with 10% FBS)

-

Stop solution (e.g., 2N H₂SO₄)

-

Microplate reader

Procedure:

-

Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

-

Sample Incubation: Wash the plate and add 100 µL of standards and culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

-

Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.

-

Substrate Development: Wash the plate and add the TMB substrate solution. Incubate until a color develops.

-

Stopping the Reaction: Add the stop solution to each well.

-

Reading: Read the absorbance at 450 nm using a microplate reader.

-

Quantification: Generate a standard curve from the absorbance values of the standards and determine the concentration of the cytokine in the samples.

Signaling Pathways and Molecular Interactions

The immunomodulatory effects of Inosine Pranobex are initiated through the promotion of a Th1-type immune response. While the precise upstream signaling events are still under investigation, a plausible pathway involves the interaction with pattern recognition receptors (PRRs) on immune cells, leading to the activation of downstream transcription factors that regulate the expression of pro-inflammatory cytokines. A recently elucidated mechanism highlights the role of metabolic reprogramming and the NKG2D pathway.

Th1 Polarization Pathway

Caption: Proposed Th1 Polarization Pathway influenced by Inosine Pranobex.

NKG2D-Mediated NK Cell Activation Workflow

Caption: NKG2D-mediated activation of NK cells induced by Inosine Pranobex.

Conclusion

The available evidence strongly supports the role of Inosine Pranobex, a compound containing Acedoben, as a significant immunomodulator that enhances cell-mediated immunity. Its ability to increase the number and activity of NK cells and promote a Th1 cytokine profile provides a strong rationale for its use in conditions characterized by depressed immune function, such as viral infections. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate and quantify the immunomodulatory effects of this compound. Future research should focus on elucidating the precise upstream molecular targets and signaling pathways to further refine our understanding of its mechanism of action and expand its therapeutic potential.

References

- 1. Immunomodulatory effects of inosine pranobex on cytokine production by human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review on Inosine Pranobex Immunotherapy for Cervical HPV-Positive Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Inosine Pranobex? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Properties of Acedoben

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acedoben, chemically known as 4-acetamidobenzoic acid, is a derivative of para-aminobenzoic acid (PABA). While it possesses its own chemical identity, it is most notably recognized as a key component of the immunomodulatory drug Inosine (B1671953) Pranobex, where it is complexed with inosine and dimepranol. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the known biological activities of Acedoben. It is intended to serve as a technical resource, consolidating available data to facilitate further research and development efforts.

Chemical Structure and Identification

Acedoben is a synthetic compound characterized by a benzene (B151609) ring substituted with a carboxyl group and an acetamido group at the para (1,4) positions.

Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 4-acetamidobenzoic acid | [1] |

| CAS Number | 556-08-1 | [1] |

| Molecular Formula | C₉H₉NO₃ | [1] |

| Molecular Weight | 179.17 g/mol | [2] |

| SMILES | CC(=O)NC1=CC=C(C=C1)C(=O)O | [1] |

| InChI Key | QCXJEYYXVJIFCE-UHFFFAOYSA-N | [1] |

| Synonyms | N-Acetyl-PABA, 4-Carboxyacetanilide, p-Acetamidobenzoic acid |[1][2] |

Physicochemical Properties

The physicochemical properties of Acedoben are crucial for its formulation, delivery, and biological activity.

| Property | Value | Source(s) |

| Melting Point | 259-262 °C (decomposes) | [1] |

| Solubility | Soluble in ethanol (B145695), insoluble in water and ether.[3] Slightly soluble in DMSO and Methanol.[4][5] | [3][4][5] |

| pKa | 4.28 (25°C) | [5][6] |

| LogP | 1.31 | [7] |

| Appearance | White to off-white solid/crystalline powder. | [3][4] |

Pharmacodynamics and Mechanism of Action

The biological activity of Acedoben is primarily understood through its role in the synergistic complex, Inosine Pranobex. This drug is known for its immunomodulatory and antiviral properties.[8][9] The primary mechanism is the enhancement of the host's immune response rather than direct action on viral particles.[10][11]

Inosine Pranobex has been shown to:

-

Stimulate T-lymphocyte proliferation and differentiation : It promotes a Th1-type immune response, leading to an increase in pro-inflammatory cytokines such as IL-2 and IFN-γ.[8][9][12]

-

Enhance Natural Killer (NK) cell activity : It boosts the cytotoxic capabilities of NK cells, which are crucial for eliminating virally infected cells.[9][13]

-

Modulate cytokine production : The complex regulates the production of various cytokines, contributing to a more effective immune response.[11][14]

-

Potentially inhibit viral RNA synthesis : While the immunomodulatory effects are primary, some evidence suggests that the inosine component may interfere with viral RNA synthesis.[8][11]

The following diagram illustrates the proposed immunomodulatory pathway of Inosine Pranobex, in which Acedoben is a key constituent.

Caption: Proposed immunomodulatory action of Inosine Pranobex.

Pharmacokinetics

The pharmacokinetic profile of Acedoben is intrinsically linked to that of Inosine Pranobex.

| Parameter | Description | Source(s) |

| Absorption | Rapidly and completely absorbed (≥90%) from the gastrointestinal tract. Peak plasma concentrations occur approximately 1 hour after oral administration. | [15] |

| Metabolism | The Inosine component is metabolized to uric acid. The other components, including Acedoben, undergo oxidation and glucuronidation. | [15] |

| Elimination | Metabolites are excreted in the urine.[15] A pilot study in pigs indicated a rapid elimination half-life of 0.85 to 1.42 hours.[16][17] | [15][16][17] |

| Half-life | The plasma half-life of the complex is approximately 50 minutes. | [15] |

Experimental Protocols

Synthesis of 4-Acetamidobenzoic Acid

A common laboratory synthesis involves the acetylation of p-aminobenzoic acid (PABA).

Workflow for the Acetylation of PABA

Caption: General workflow for the synthesis of Acedoben.

Detailed Methodology:

-

Dissolution : p-Aminobenzoic acid is dissolved in a 4% aqueous solution of sodium hydroxide.[18]

-

Acetylation : Sodium acetate and acetic anhydride are added to the solution.[18]

-

Reaction : The mixture is heated to facilitate the acetylation reaction.[6]

-

Isolation : The reaction mixture is cooled, and the resulting precipitate of 4-acetamidobenzoic acid is collected by filtration.[6]

-

Purification : The crude product is washed with water and then purified by recrystallization from ethanol to yield the final product.[6][18]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the quantitative analysis of Acedoben in various matrices.

General HPLC Protocol for Acedoben Analysis

| Parameter | Typical Conditions | Source(s) |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) | [19] |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). | [4][19][20] |

| Flow Rate | 0.8 - 1.0 mL/min | [4][19] |

| Detection | UV detector at approximately 259-270 nm or Mass Spectrometry (MS). | [16][19][20] |

| Injection Volume | 10 µL | [4] |

| Column Temperature | ~30-35 °C | [16][19] |

Conclusion

Acedoben is a well-characterized molecule with defined chemical and physical properties. Its primary biological significance lies in its role as a component of the immunomodulatory drug, Inosine Pranobex. The data presented in this guide, including its chemical structure, physicochemical characteristics, pharmacokinetic and pharmacodynamic profiles, and established experimental protocols, provide a solid foundation for researchers and professionals in the field of drug development. Further investigation into the specific contributions of Acedoben to the overall activity of Inosine Pranobex could unveil new therapeutic possibilities.

References

- 1. Acedoben - Wikipedia [en.wikipedia.org]

- 2. p-Acetamidobenzoic acid | C9H9NO3 | CID 19266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tnjchem.com [tnjchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-acetamidobenzoic acid | 556-08-1 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. 4-Acetamidobenzoic acid | CAS#:556-08-1 | Chemsrc [chemsrc.com]

- 8. Inosine pranobex - Wikipedia [en.wikipedia.org]

- 9. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inosine pranobex [medbox.iiab.me]

- 11. What is Inosine Pranobex used for? [synapse.patsnap.com]

- 12. What is the mechanism of Inosine Pranobex? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. inosine acedoben dimepranol | Action and Spectrum | medtigo [medtigo.com]

- 15. mims.com [mims.com]

- 16. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. rjptonline.org [rjptonline.org]

- 19. ijprajournal.com [ijprajournal.com]

- 20. HPLC Separation of Acedoben and Inosine on SHARC 1 Column | SIELC Technologies [sielc.com]

Acedoben: A Technical Guide on the Para-Aminobenzoic Acid Derivative

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acedoben, chemically known as 4-acetamidobenzoic acid, is a derivative of para-aminobenzoic acid (PABA), a well-established building block in medicinal chemistry.[1][2] While PABA and its derivatives have been explored for a wide range of therapeutic applications, including antimicrobial and anti-inflammatory agents, Acedoben is most notably recognized as a key component of the immunomodulatory drug Inosine (B1671953) Pranobex.[1][3] This technical guide provides a comprehensive overview of Acedoben, focusing on its physicochemical properties, synthesis, and its role within the context of its primary pharmaceutical application.

Physicochemical Properties of Acedoben

Acedoben is a white to off-white solid crystalline powder.[4] Its fundamental physicochemical characteristics are crucial for its application in pharmaceutical formulations and research.

| Property | Value | Reference(s) |

| IUPAC Name | 4-acetamidobenzoic acid | [5] |

| Synonyms | N-Acetyl-PABA, 4-Carboxyacetanilide, p-Acetamidobenzoic acid | [5] |

| CAS Number | 556-08-1 | [5] |

| Molecular Formula | C₉H₉NO₃ | [5] |

| Molar Mass | 179.175 g·mol⁻¹ | [5] |

| Melting Point | 259 to 262 °C (decomposes) | [5] |

| Solubility | Slightly soluble in DMSO and Methanol. Insoluble in water and ether. | [1][4] |

| pKa | 4.28 (at 25°C) | [4] |

Synthesis of Acedoben

The synthesis of Acedoben (4-acetamidobenzoic acid) is typically achieved through the acetylation of para-aminobenzoic acid (PABA). Several methods have been described, with a common laboratory-scale procedure involving the use of acetic anhydride (B1165640).

Experimental Protocol: Acetylation of p-Aminobenzoic Acid

Materials:

-

p-Aminobenzoic acid (PABA)

-

Ethyl acetate (B1210297)

-

Acetic anhydride

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating and stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve p-aminobenzoic acid in ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.

-

With continuous stirring, add acetic anhydride to the solution.

-

Heat the reaction mixture to approximately 70°C and maintain this temperature for a sufficient duration to ensure the completion of the acetylation reaction.

-

After the reaction is complete, cool the mixture to room temperature to allow for the precipitation of the product.

-

Collect the crude product by filtration.

-

Wash the collected solid twice with water to remove any unreacted starting materials and byproducts.

-

For purification, recrystallize the crude Acedoben from ethanol.

-

Dry the purified crystals to obtain the final product.

This is a generalized protocol based on common organic synthesis methods.[4] Researchers should consult specific literature for optimized reaction conditions and safety precautions.

Biological Activity and Mechanism of Action

The biological significance of Acedoben is primarily understood through its role as a component of the drug Inosine Pranobex (also known as Inosine Acedoben Dimepranol).[6][7] Inosine Pranobex is a synthetic complex of inosine and the salt of Acedoben with N,N-dimethylaminoisopropanol, in a 1:3 molar ratio.[7] This complex exhibits immunomodulatory and antiviral properties.[7][8]

It is important to note that there is limited publicly available data on the standalone biological activity of Acedoben. Its effects are generally considered in the context of the Inosine Pranobex complex.

The proposed mechanism of action for Inosine Pranobex involves the potentiation of the host's immune response.[7][8] It is believed to enhance cell-mediated immunity by:

-

Promoting T-lymphocyte differentiation and proliferation: Inosine Pranobex has been shown to induce a Th1-type response, leading to an increase in pro-inflammatory cytokines such as IL-2 and IFN-γ.[7][8]

-

Enhancing the activity of Natural Killer (NK) cells: Studies have indicated that the drug can increase the cytotoxicity of NK cells.[8]

-

Potentiating macrophage phagocytosis: The complex may also stimulate the phagocytic activity of macrophages.[9]

The antiviral effects of Inosine Pranobex are thought to be a consequence of this enhanced immune response, rather than a direct action on viral particles.[10]

Conclusion

Acedoben, a derivative of para-aminobenzoic acid, is a chemically well-characterized molecule with established synthesis protocols. While its standalone biological activity is not extensively documented, its integral role in the immunomodulatory drug Inosine Pranobex highlights its significance in pharmaceutical development. Further research into the specific contributions of Acedoben to the activity of the Inosine Pranobex complex could provide deeper insights into its therapeutic potential and inform the design of new immunomodulatory agents. This guide serves as a foundational resource for researchers and scientists engaged in the study and application of PABA derivatives in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Acedoben (CAS 556-08-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Acedoben - Wikipedia [en.wikipedia.org]

- 6. p-Acetamidobenzoic acid | C9H9NO3 | CID 19266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. usbio.net [usbio.net]

Inosine Pranobex and the Function of Acedoben: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inosine (B1671953) pranobex (IP), a synthetic immunomodulatory and antiviral agent, has been a subject of scientific interest for its pleiotropic effects on the human immune system. This technical guide provides an in-depth analysis of the core mechanisms of Inosine pranobex, with a particular focus on its constituent components, including Acedoben. It summarizes key quantitative data from clinical and in vitro studies, details relevant experimental methodologies, and visualizes the underlying biological pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in immunology, virology, and pharmaceutical development.

Introduction

Inosine pranobex, also known as inosine acedoben dimepranol, is a chemical complex composed of inosine and the salt of p-acetamidobenzoic acid (acedoben) and N,N-dimethylaminoisopropanol (dimepranol) in a 1:3 molar ratio.[1][2][3] It is recognized for its dual mechanism of action, exhibiting both immunomodulatory and direct antiviral properties.[4][5] This dual functionality makes it a therapeutic option for a range of viral infections, particularly those associated with compromised immune function.[6] This document will dissect the multifaceted functions of Inosine pranobex and its components.

Core Mechanism of Action

Inosine pranobex exerts its therapeutic effects through two primary pathways: modulation of the host immune response and direct interference with viral replication.

Immunomodulatory Effects

The immunomodulatory activity of Inosine pranobex is characterized by the potentiation of the T helper 1 (Th1) cell-mediated immune response.[1][7] This leads to a cascade of downstream effects that enhance the body's ability to combat viral pathogens.

-

T-Lymphocyte Modulation: Inosine pranobex has been shown to promote the proliferation and differentiation of T-lymphocytes.[3][4] Clinical studies have demonstrated a statistically significant increase in the number of CD3+ and CD4+ T-lymphocytes following treatment.[3]

-

Natural Killer (NK) Cell Enhancement: The drug enhances the cytotoxic activity of Natural Killer (NK) cells, which are crucial for the early recognition and elimination of virally infected cells.[8][9] Studies have reported a significant increase in NK cell activity in patients treated with Inosine pranobex.[10]

-

Cytokine Profile Modulation: Inosine pranobex influences the production of key cytokines, favoring a Th1-dominant environment. It has been shown to increase the secretion of pro-inflammatory cytokines such as Interleukin-2 (B1167480) (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).[11][12] Conversely, it can suppress the production of the Th2-associated anti-inflammatory cytokine, Interleukin-10 (IL-10).[11][13] The increase in IFN-γ is also known to inhibit the production of IL-10, further amplifying the Th1 response.[1][14]

Antiviral Properties

Inosine pranobex also exhibits direct antiviral effects, primarily by targeting viral replication processes at the cellular level. The proposed mechanism involves the inosine component of the complex, which is a precursor to purines. It is believed to interfere with viral RNA synthesis by competing with natural purine (B94841) nucleosides for incorporation into the viral genome or by inhibiting viral RNA polymerase.[4][5] Another hypothesis suggests that Inosine pranobex acts on host cell ribosomes, preserving their function for the synthesis of cellular proteins while inhibiting the translation of viral mRNA.[1][12]

The Role of Acedoben and Other Components

Inosine pranobex is a complex of three distinct molecules: inosine, acedoben (p-acetamidobenzoic acid), and dimepranol (N,N-dimethylaminoisopropanol). While the immunomodulatory and antiviral effects are often attributed to the complex as a whole, the individual components are believed to contribute to its overall activity.

-

Inosine: As a purine nucleoside, inosine plays a central role in cellular metabolism and is thought to be the primary contributor to the direct antiviral effects of the drug.[5][15]

-

Acedoben (p-Acetamidobenzoic Acid): Acedoben is a derivative of para-aminobenzoic acid (PABA). While its precise role within the Inosine pranobex complex is not fully elucidated, it is believed to contribute to the immunomodulatory effects.[1] Some studies suggest that p-acetamidobenzoic acid may have its own biological activities, including potential anti-inflammatory properties.[5]

-

Dimepranol (N,N-dimethylaminoisopropanol): Dimepranol is an amino alcohol that forms a salt with acedoben. It is considered to be an immunostimulant and contributes to the overall immunomodulatory profile of Inosine pranobex.[1]

Quantitative Data Summary

The following tables summarize key quantitative findings from clinical and in vitro studies on the effects of Inosine pranobex.

Table 1: Effect of Inosine Pranobex on T-Lymphocyte Populations in Children with Cellular Immunodeficiency

| Parameter | Pre-treatment | Post-treatment | p-value | Reference |

| CD3+ T-lymphocytes (number) | - | Statistically significant increase | p=0.02 | [3] |

| CD4+ T-lymphocytes (number) | - | Statistically significant increase | p=0.02 | [3] |

| T-lymphocyte function (blastic transformation) | - | Statistically significant improvement | p=0.005 | [3] |

Table 2: Effect of Inosine Pranobex on Natural Killer (NK) Cell Activity

| Treatment Group | Time Point | Observation | Reference |

| Inosine pranobex (3 g/day ) | Day 14 | Significant increase in NK cell activity | [10] |

| Inosine pranobex | - | Increased NK cell population within 90 minutes, doubling by Day 5 | [8] |

Table 3: In Vitro Effect of Inosine Pranobex on Cytokine Production by PHA-stimulated Human Lymphocytes

| Cytokine | Effect | Culture Duration | Dose-dependent | Reference |

| TNF-α | Enhanced secretion | 24 and 72 hours | Yes | [11][13] |

| IFN-γ | Enhanced secretion | 72 hours | Yes | [11][13] |

| IL-10 | Suppressed production | 24 and 72 hours | Yes | [11][13] |

| IL-2 | Increased production | - | - | [12][16] |

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the literature to assess the effects of Inosine pranobex.

T-Lymphocyte Proliferation Assay

-

Objective: To measure the effect of Inosine pranobex on the proliferation of T-lymphocytes.

-

Methodology:

-

Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

-

Culture the PBMCs in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Stimulate the cells with a mitogen, such as phytohemagglutinin (PHA), to induce T-cell proliferation.

-

Treat the stimulated cells with varying concentrations of Inosine pranobex or a vehicle control.

-

After a defined incubation period (e.g., 72 hours), assess cell proliferation using a colorimetric assay such as the MTT assay or by measuring the incorporation of a radiolabeled nucleotide (e.g., [3H]-thymidine).

-

Quantify the results using a spectrophotometer or a scintillation counter.

-

Natural Killer (NK) Cell Cytotoxicity Assay

-

Objective: To determine the effect of Inosine pranobex on the cytotoxic activity of NK cells.

-

Methodology:

-

Isolate effector cells (NK cells) from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Prepare target cells (e.g., K562 cell line) that are susceptible to NK cell-mediated lysis. Label the target cells with a fluorescent dye (e.g., calcein-AM) or a radioactive isotope (e.g., 51Cr).

-

Co-culture the effector and target cells at various effector-to-target ratios in the presence of Inosine pranobex or a control.

-

After a 4-hour incubation period, measure the release of the label from the lysed target cells into the supernatant.

-

Calculate the percentage of specific lysis as a measure of NK cell cytotoxicity.

-

Cytokine Production Analysis (ELISA)

-

Objective: To quantify the effect of Inosine pranobex on the production of specific cytokines.

-

Methodology:

-

Culture PBMCs or isolated T-cells as described in the proliferation assay.

-

Stimulate the cells with a mitogen (e.g., PHA) or a specific antigen in the presence of different concentrations of Inosine pranobex.

-

After an appropriate incubation period (e.g., 24 or 72 hours), collect the cell culture supernatants.

-

Measure the concentration of specific cytokines (e.g., IL-2, IFN-γ, TNF-α, IL-10) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Follow the manufacturer's instructions for the ELISA procedure, which typically involves coating a microplate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the resulting color change with a microplate reader.

-

Signaling Pathways and Visualizations

The immunomodulatory effects of Inosine pranobex are largely mediated through the enhancement of the Th1 signaling pathway. The following diagrams illustrate the key interactions and workflows.

Caption: Inosine Pranobex Immunomodulatory Signaling Pathway.

Caption: Proposed Antiviral Mechanism of Inosine Pranobex.

Conclusion

Inosine pranobex is a multifaceted agent with well-documented immunomodulatory and antiviral properties. Its ability to enhance the Th1 immune response, characterized by increased T-cell and NK cell activity and a favorable cytokine profile, provides a strong rationale for its use in viral infections, particularly in immunocompromised individuals. The direct antiviral actions, likely mediated by the inosine component, further contribute to its therapeutic efficacy. While the precise role of Acedoben requires further investigation, the synergistic action of the three components of Inosine pranobex results in a potent therapeutic agent. This guide provides a foundational understanding for researchers and drug development professionals, highlighting the key mechanisms and providing a basis for future investigation and clinical application.

References

- 1. Inosine pranobex - Wikipedia [en.wikipedia.org]

- 2. Inosine pranobex [medbox.iiab.me]

- 3. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 4. What is the mechanism of Inosine Pranobex? [synapse.patsnap.com]

- 5. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Review on Inosine Pranobex Immunotherapy for Cervical HPV-Positive Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biomedres.us [biomedres.us]

- 9. Effect of isoprinosine on lymphocyte proliferation and natural killer cell activity following thermal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A double-blind clinical trial of the effects of inosine pranobex in immunodepressed patients with prolonged generalized lymphadenopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Immunomodulatory effects of inosine pranobex on cytokine production by human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inosine pranobex Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 13. researchgate.net [researchgate.net]

- 14. Dual biological effects of the cytokines interleukin-10 and interferon-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Inosine: A bioactive metabolite with multimodal actions in human diseases [frontiersin.org]

- 16. Ability of isoprinosine to restore interleukin-2 production and T cell proliferation in autoimmune mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antiviral Properties of Acedoben-Containing Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of antiviral therapeutics, compounds that exhibit a dual mechanism of action—directly inhibiting viral replication while also augmenting the host's immune response—are of significant interest. Acedoben-containing compounds, most notably Inosine (B1671953) Pranobex (also known as methisoprinol or isoprinosine), represent a class of synthetic immunomodulatory agents with a broad spectrum of antiviral activity.[1][2] Inosine Pranobex is a composition of inosine and the dimepranol salt of p-acetamidobenzoic acid (acedoben) in a 1:3 molar ratio.[1] This technical guide provides a comprehensive overview of the antiviral properties, mechanisms of action, and key experimental methodologies associated with Acedoben-containing compounds, tailored for professionals in the field of virology and drug development.

Mechanism of Action

Inosine Pranobex exerts its antiviral effects through a pleiotropic mechanism, targeting both the virus and the host's immune system.[1][3] This dual functionality makes it a robust agent against a variety of viral pathogens.

Immunomodulatory Effects

The primary mechanism of action is the potentiation of the host's immune response, particularly cell-mediated immunity.[2][4] Inosine Pranobex stimulates a Th1-type immune response, which is crucial for clearing viral infections.[3][5] This is characterized by:

-

T-Lymphocyte Stimulation: It promotes the maturation and proliferation of T-lymphocytes, enhancing their response to viral antigens.[6][7] Studies have shown it can restore diminished T-cell function.[8]

-

Enhancement of Natural Killer (NK) Cell Activity: A key aspect of its immunomodulatory action is the significant increase in the cytotoxicity of NK cells.[4][9] This is achieved, in part, by inducing the expression of NKG2D ligands on virus-infected target cells, making them more susceptible to NK cell-mediated killing.[10][11]

-

Cytokine Modulation: The compound upregulates the production of pro-inflammatory cytokines such as Interleukin-2 (B1167480) (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α), while suppressing the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[12][13] This cytokine profile is indicative of a robust antiviral state.

Direct Antiviral Properties

In addition to its effects on the immune system, Inosine Pranobex is believed to possess direct antiviral activity. The proposed mechanism involves the inhibition of viral genetic material synthesis at the level of the host cell's ribosomes.[14][15] It is hypothesized that the compound alters the ribosomal structure or function in a way that favors the translation of host mRNA over viral mRNA.[15] This leads to a reduction in the synthesis of viral proteins and, consequently, inhibits viral replication.[1] This virostatic effect has been observed against a range of both RNA and DNA viruses.[14]

References

- 1. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]

- 4. Inosine Pranobex Deserves Attention as a Potential Immunomodulator to Achieve Early Alteration of the COVID-19 Disease Course - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inosine pranobex is safe and effective for the treatment of subjects with confirmed acute respiratory viral infections: analysis and subgroup analysis from a Phase 4, randomised, placebo-controlled, double-blind study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Inosine Pranobex? [synapse.patsnap.com]

- 7. Ability of isoprinosine to restore interleukin-2 production and T cell proliferation in autoimmune mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulatory effect of isoprinosine on lymphocyte proliferative response under immunodepressive conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of isoprinosine on natural killer cell activity of blood mononuclear cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Immunomodulatory effects of inosine pranobex on cytokine production by human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inosine pranobex - Wikipedia [en.wikipedia.org]

- 15. Anti-herpesvirus action of isoprinosine - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and Metabolism of Acedoben: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acedoben, chemically known as p-acetamidobenzoic acid (PAcBA), is a key component of Inosine (B1671953) Pranobex (also referred to as inosiplex or isoprinosine), a synthetic immunomodulatory agent. Inosine Pranobex is a complex of inosine and the p-acetamidobenzoic acid salt of N,N-dimethylamino-2-propanol (dimepranol, DiP) in a 1:3 molar ratio. This technical guide provides a detailed overview of the current understanding of the pharmacokinetics and metabolism of Acedoben, based on available data from human and animal studies. The guide includes a summary of quantitative pharmacokinetic parameters, detailed experimental methodologies where available, and visualizations of metabolic pathways and experimental workflows.

Introduction

Acedoben is an integral part of Inosine Pranobex, a drug utilized for its immunomodulatory and antiviral properties. The therapeutic effects of Inosine Pranobex are attributed to its complex nature, with each component contributing to its overall pharmacological profile. A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of Acedoben is critical for its effective and safe use in clinical practice and for guiding further drug development efforts. This document synthesizes the available scientific literature on the pharmacokinetics and metabolism of Acedoben.

Pharmacokinetics

Following oral administration of Inosine Pranobex, the complex dissociates, and its components, including Acedoben (PAcBA), are absorbed.

Absorption

Acedoben is rapidly absorbed from the gastrointestinal tract after oral administration of Inosine Pranobex.

Distribution

Specific details on the volume of distribution for Acedoben in humans are not extensively documented in the available literature.

Metabolism

The primary route of metabolism for Acedoben in humans is through conjugation. The major metabolite identified is the O-acylglucuronide of p-acetamidobenzoic acid.[1] In rhesus monkeys, in addition to the major O-acylglucuronide metabolite, a minor metabolite, the hippuric acid conjugate of PAcBA, has also been identified.[2][3] The dimepranol (DiP) component is metabolized to its N-oxide.[2][3] The inosine component of Inosine Pranobex is metabolized to uric acid.

Excretion

The metabolites of Acedoben are primarily excreted in the urine. Studies have shown that nearly all metabolites of both Acedoben and dimepranol are recovered in the urine within 8 to 24 hours following administration.

Quantitative Pharmacokinetic Data

Table 1: Pharmacokinetic Parameters of p-Acetamidobenzoic Acid (Acedoben) in Healthy Human Volunteers after a Single Oral Dose of Inosine Pranobex.

| Parameter | Value | Species | Dose | Reference |

| Cmax (Peak Plasma Concentration) | ~7 - 9.4 µg/mL | Human | 1 g Inosine Pranobex | [2][4][5] |

| Tmax (Time to Peak Concentration) | 1 hour | Human | 1 g Inosine Pranobex | [2][4][5] |

| Elimination Half-Life (t½) | 50 minutes* | Human | Not Specified | [2] |

| AUC (Area Under the Curve) | Data not available | - | - | - |

| Clearance (CL) | Data not available | - | - | - |

| Volume of Distribution (Vd) | Data not available | - | - | - |

*Note: The reported half-life of 50 minutes is for Inosine Pranobex, and it is not explicitly stated whether this refers to Acedoben, dimepranol, or the parent complex.

Table 2: Pharmacokinetic Parameters of N,N-dimethylamino-2-propanol (Dimepranol) in Healthy Human Volunteers after a Single Oral Dose of Inosine Pranobex.

| Parameter | Value | Species | Dose | Reference |

| Cmax (Peak Plasma Concentration) | ~3.7 - 4 µg/mL | Human | 1 g Inosine Pranobex | [2][4][5] |

| Tmax (Time to Peak Concentration) | 1 - 2 hours | Human | 1 g Inosine Pranobex | [4][5] |

| Elimination Half-Life (t½) | 50 minutes* | Human | Not Specified | [2] |

*Note: The reported half-life of 50 minutes is for Inosine Pranobex, and it is not explicitly stated whether this refers to Acedoben, dimepranol, or the parent complex.

Experimental Protocols

Detailed experimental protocols for human pharmacokinetic studies of Acedoben are not fully described in the available literature. However, based on publications focusing on analytical methodology, a general workflow can be inferred.

Bioanalytical Method for Quantification of Acedoben in Human Plasma

A sensitive and specific method for the simultaneous quantification of p-acetamidobenzoic acid (PAcBA) and N,N-dimethylamino-2-propanol (DiP) in human plasma has been developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

-

Sample Preparation: Protein precipitation of plasma samples is performed using acetonitrile (B52724).[6][7]

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Validation: The method was validated for linearity, precision, accuracy, and sensitivity, with a limit of detection of 10 ng/mL for PAcBA.[6]

Visualizations

Metabolic Pathway of Acedoben

The following diagram illustrates the primary metabolic pathway of Acedoben (p-acetamidobenzoic acid) as identified in humans and rhesus monkeys.

Experimental Workflow for Pharmacokinetic Analysis

This diagram outlines a typical experimental workflow for the pharmacokinetic analysis of Acedoben in human plasma.

References

- 1. drugfuture.com [drugfuture.com]

- 2. Inosiplex: metabolism and excretion of the dimethylaminoisopropanol and p-acetamidobenzoic acid components in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inosine pranobex is safe and effective for the treatment of subjects with confirmed acute respiratory viral infections: analysis and subgroup analysis from a Phase 4, randomised, placebo-controlled, double-blind study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. public.pensoft.net [public.pensoft.net]

- 5. researchgate.net [researchgate.net]

- 6. Inosine pranobex. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Inosine Pranobex | Semantic Scholar [semanticscholar.org]

Cellular Targets of Acedoben in the Immune System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acedoben, also known as Inosine (B1671953) Pranobex, is a synthetic immunomodulatory agent with a well-documented history of use in treating various viral infections. Its therapeutic efficacy is largely attributed to its ability to potentiate the host's immune response rather than acting directly on pathogens. This technical guide provides a comprehensive overview of the cellular targets of Acedoben within the immune system, focusing on its effects on T-lymphocytes, Natural Killer (NK) cells, and macrophages. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to serve as a valuable resource for researchers and professionals in the field of immunology and drug development.

Introduction